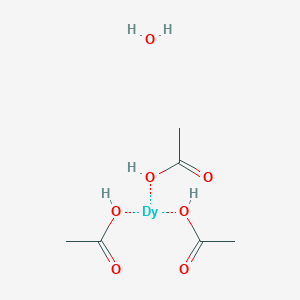

Dysprosium(III) acetate hydrate

Description

Significance of Lanthanide Acetates in Coordination Chemistry Research

Lanthanide acetates are of significant interest in coordination chemistry due to the versatile coordination behavior of both the lanthanide ions and the acetate (B1210297) ligands. nih.govacs.org The acetate ion can act as a monodentate, bidentate, or bridging ligand, leading to the formation of a wide array of coordination polymers and discrete molecular structures. This versatility allows chemists to construct complex architectures with specific dimensionalities and properties. wikipedia.org

The study of lanthanide acetate complexes in solution provides fundamental insights into ion association, stability constants, and the thermodynamics of complex formation. acs.org These studies are crucial for understanding the behavior of lanthanides in various chemical environments and for designing new separation and extraction processes. Furthermore, lanthanide acetates are excellent precursors for the synthesis of other lanthanide-containing materials, such as oxides and fluorides, through thermal decomposition. americanelements.com The controlled decomposition of these acetate complexes can yield high-purity, nanoscale materials with tailored morphologies. americanelements.com

Overview of Dysprosium(III) in Molecular Magnetism and Advanced Functional Materials Research

The Dysprosium(III) ion is a focal point of research in molecular magnetism due to its unique electronic properties. With a high magnetic moment and significant magnetic anisotropy arising from its 4f electron configuration, Dy(III) is a prime candidate for the construction of single-molecule magnets (SMMs). umn.edunih.gov SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature, making them potential components for high-density information storage and quantum computing. umn.edu

The large unquenched orbital angular momentum of the Dy(III) ion results in a large energy barrier to the relaxation of magnetization (Ueff). nih.gov Research has shown that the coordination environment around the Dy(III) ion plays a critical role in determining its magnetic properties. nih.govmdpi.com By carefully selecting ligands and controlling the symmetry of the coordination sphere, researchers can fine-tune the magnetic anisotropy and enhance the SMM behavior. nih.govrsc.org

Beyond molecular magnetism, Dysprosium(III) is integral to various advanced functional materials. ontosight.ai Its luminescent properties are utilized in phosphors for lighting and displays. mdpi.com Dysprosium-doped materials are also employed in solid-state lasers and as contrast agents in magnetic resonance imaging (MRI). ontosight.aimdpi.comresearchgate.net The development of multifunctional materials that combine the magnetic and luminescent properties of Dy(III) is an active area of research. acs.org For instance, metal-organic frameworks (MOFs) incorporating Dy(III) have been shown to exhibit both SMM behavior and luminescence, with potential applications in sensing and data storage. acs.org

Research Trajectories for Dysprosium(III) Acetate Hydrate (B1144303) Systems

The use of Dysprosium(III) acetate hydrate as a precursor is central to several promising research trajectories. A primary focus is its application in the synthesis of novel Dy(III)-based single-molecule magnets. rsc.org Researchers are exploring its reactions with a variety of organic ligands to create new coordination complexes with enhanced magnetic properties. The acetate ligands can either be retained in the final structure or be substituted by other functional groups, providing a versatile platform for synthetic design. wikipedia.org

Another significant research direction involves the use of this compound to create advanced luminescent materials. mdpi.com By incorporating Dy(III) ions into different host matrices, such as glasses, ceramics, or nanoparticles, researchers aim to develop materials with specific emission properties for applications in solid-state lighting, optical temperature sensing, and bio-imaging. nih.govacs.org

Furthermore, this compound is being investigated as a catalyst and as a precursor for catalytic materials. ottokemi.comwikipedia.org The thermal decomposition of the acetate can produce highly dispersed dysprosium oxide nanoparticles, which are known to have catalytic activity in various organic reactions. The development of heterobimetallic systems, where Dy(III) is combined with other metal ions, is also a burgeoning field, with potential applications in multifunctional materials that exhibit synergistic magnetic, optical, and catalytic properties. mdpi.com

Compound Information

| Compound Name | Formula | CAS Number |

| Dysprosium(III) acetate | Dy(CH₃COO)₃ | 18779-07-2 |

| Dysprosium(III) acetate tetrahydrate | (CH₃CO₂)₃Dy · 4H₂O | 15280-55-4 |

| This compound | (CH₃CO₂)₃Dy · xH₂O | 304675-49-8 |

| Dysprosium oxide | Dy₂O₃ | 1308-87-8 |

| Dysprosium chloride | DyCl₃ | 10025-74-8 |

| Sodium acetate | CH₃COONa | 127-09-3 |

| Dysprosium(III) fluoride | DyF₃ | 13569-80-7 |

Research Findings on Dysprosium(III)-based Single-Molecule Magnets

| System Type | Key Finding | Effective Energy Barrier (Ueff/k) | Reference |

| Dinuclear Dy-SMMs | Magnetic interactions between Dy(III) centers can suppress quantum tunneling of magnetization (QTM). | Varies with system | rsc.org |

| Anion-dependent Dy clusters | The anion used in synthesis (e.g., nitrate (B79036) vs. chloride) dictates the resulting cluster size and magnetic properties. | 116.5 K (Dy₄), 150.9 K (Dy₆) | rsc.org |

| Pentagonal-bipyramidal Dy-SMMs | The energy barrier is highly dependent on the axial ligands coordinated to the Dy(III) ion. | 500-1300 cm⁻¹ | nih.gov |

| Trinuclear photochromic Dy-SMM | The magnetic relaxation process can be influenced by photoisomerization of bridging ligands. | Not specified | rsc.org |

Properties

IUPAC Name |

acetic acid;dysprosium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Dy.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDBIXFMMRCZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Dy] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14DyO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15280-55-4 | |

| Record name | Dysprosium(III) acetate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Dysprosium Iii Acetate Hydrate

Direct Synthesis Routes for Dysprosium(III) Acetate (B1210297) Hydrate (B1144303)

The direct synthesis of dysprosium(III) acetate hydrate can be achieved through several straightforward chemical reactions, primarily involving the reaction of a dysprosium source with acetic acid or an acetate salt.

Coprecipitation Techniques for Crystalline Product Formation

Coprecipitation is a widely employed method for synthesizing this compound, valued for its ability to yield crystalline products under controlled conditions. This technique typically involves the reaction of a soluble dysprosium salt, such as dysprosium(III) chloride (DyCl₃), with an acetate source, like sodium acetate (CH₃COONa), in an aqueous solution. samaterials.com

The reaction proceeds as follows: DyCl₃ + 3CH₃COONa → Dy(CH₃COO)₃ + 3NaCl

To promote the formation of a crystalline precipitate, the reaction is often carried out with stirring at elevated temperatures, generally between 60-80°C. samaterials.com This enhances the reaction kinetics and facilitates the growth of well-defined crystals. The resulting this compound is then separated by filtration, washed with deionized water to eliminate any residual ions, and subsequently dried at a controlled temperature, typically between 80-100°C, to obtain the final hydrated product. samaterials.com The degree of hydration can vary, with the tetrahydrate (Dy(CH₃COO)₃·4H₂O) being a common form. wikipedia.orgcrystalls.info

Reactions Involving Dysprosium Oxides and Acetic Acid

A common and direct laboratory-scale synthesis involves the reaction of dysprosium(III) oxide (Dy₂O₃) with acetic acid (CH₃COOH). wikipedia.orgcrystalls.info This acid-base reaction yields dysprosium(III) acetate and water.

The balanced chemical equation for this reaction is: Dy₂O₃ + 6CH₃COOH → 2Dy(CH₃COO)₃ + 3H₂O wikipedia.org

The process involves dissolving dysprosium(III) oxide in an excess of acetic acid, often with gentle heating and stirring to ensure complete reaction. crystalls.info The resulting solution is then typically filtered to remove any unreacted oxide, and the this compound is crystallized from the solution, often by evaporation of the excess solvent. This method is advantageous as it starts from a readily available and stable oxide precursor. Similarly, dysprosium(III) hydroxide (B78521) or carbonate can also be used as the starting material, reacting with acetic acid to form the acetate salt. crystalls.info

Template-Directed Synthesis of Dysprosium(III) Acetate Complexes

Template-directed synthesis is a sophisticated approach that utilizes the organizing properties of a template molecule or ion to guide the formation of a specific complex structure. While not a direct synthesis of simple this compound, this methodology is crucial for creating more complex coordination polymers and metal-organic frameworks (MOFs) where dysprosium acetate units are incorporated. These templates can direct the assembly of dysprosium ions and acetate ligands into predictable and often intricate architectures. nih.gov

Hydrothermal and Solvothermal Synthetic Approaches for Dysprosium(III) Complexes

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials, including dysprosium(III) acetate complexes, under elevated temperature and pressure conditions. samaterials.comyoutube.com These methods are particularly useful for producing materials with high crystallinity, controlled morphology, and in some cases, metastable phases that are not accessible under ambient conditions.

In a typical solvothermal synthesis of dysprosium acetate nanoparticles, a dysprosium salt like dysprosium(III) nitrate (B79036) (Dy(NO₃)₃) and acetic acid are dissolved in a suitable solvent or a mixture of solvents, such as ethylene (B1197577) glycol and water. samaterials.com This solution is then sealed in a Teflon-lined autoclave and heated to temperatures ranging from 150-200°C for a period of 12 to 24 hours. samaterials.com The high pressure generated within the autoclave facilitates the dissolution and recrystallization process, leading to the formation of well-defined nanoparticles, often in the size range of 50-200 nm. samaterials.com

Hydrothermal synthesis is a specific type of solvothermal synthesis where water is the solvent. youtube.com These methods offer excellent control over particle size and morphology by adjusting parameters such as reaction temperature, time, solvent composition, and precursor concentration. samaterials.com

Control of Reaction Conditions and Precursor Formation

The properties of the final this compound product, such as its crystallinity, particle size, and morphology, are highly dependent on the precise control of reaction conditions during its synthesis.

Influence of pH and Temperature on Crystallinity and Morphology

The pH of the reaction medium plays a critical role in the synthesis of this compound, particularly in precipitation methods. samaterials.com Controlling the pH, typically within a range of 5-6 for coprecipitation, is essential for ensuring the complete precipitation of the dysprosium acetate and for influencing the morphology of the resulting particles. samaterials.com Variations in pH can affect the hydrolysis of the dysprosium ion and the protonation state of the acetate ligand, which in turn can alter the growth mechanism of the crystals. researchgate.net

Temperature is another key parameter that significantly influences the crystallinity and particle size of the product. samaterials.com Higher temperatures generally promote better crystallinity by providing the necessary activation energy for crystal growth and by increasing the solubility of the precursors, which can lead to more ordered structures upon cooling or precipitation. samaterials.com For instance, in the coprecipitation method, stirring at 60-80°C is crucial for enhancing reaction kinetics and achieving a high-quality crystalline product. samaterials.com In solvothermal synthesis, temperature is a primary determinant of the resulting nanoparticle size and distribution. samaterials.com

| Parameter | Effect on Synthesis | Typical Range |

| pH | Influences precipitation completeness and particle morphology. samaterials.com | 5-6 (for coprecipitation) samaterials.com |

| Temperature | Affects crystallinity, particle size, and reaction kinetics. samaterials.com | 60-80°C (coprecipitation) samaterials.com, 150-200°C (solvothermal) samaterials.com |

| Reaction Time | Determines the extent of crystal growth and phase purity. | 12-24 hours (solvothermal) samaterials.com |

| Precursor Concentration | Impacts particle size and distribution. | Varies by method |

| Solvent | Influences solubility, reaction pathway, and product morphology. | Water, ethylene glycol, etc. samaterials.com |

Solvent Effects on Product Formation and Structure

The solvent system employed in the synthesis of dysprosium(III) acetate-based compounds plays a critical role in determining the final product's structural characteristics, including its nuclearity, dimensionality, and the coordination environment of the dysprosium ion. The coordinating ability of the solvent, its molecular size, and the solubility of the resulting complex are key factors that influence the self-assembly process during crystallization.

Research has demonstrated that the choice of solvent can directly lead to the formation of distinct structural motifs from the same set of precursors. The solvent molecules can coordinate to the Dy(III) center, acting as ligands that complete the metal's coordination sphere. This interaction is highly influential in the architecture of the resulting compound.

For instance, the use of different alcohols in the synthesis of dysprosium-hydrazone complexes has been shown to produce compounds with varying ligand-to-metal ratios and nuclearities. nih.gov A systematic variation of the reaction solvent from methanol (B129727) (MeOH) to ethanol (B145695) (EtOH), n-propanol (n-PrOH), and n-butanol (n-BuOH) resulted in the formation of two binuclear and two mononuclear complexes, each with a unique structure. nih.govnju.edu.cn The size of the alcohol molecule, its ability to coordinate with the Dy(III) ion, and the solubility of the complex in that specific alcohol all affect the assembly process. nih.govresearchgate.net

In mixed-solvent systems, the outcome can be dictated by the properties of the individual solvents. For example, in a mixture of two different alcohols, the smaller solvent molecule often dominates the reaction, influencing the final product's structure. nju.edu.cn Similarly, solvents like N,N-dimethylformamide (DMF) can coordinate to the Dy(III) ion, contributing to the formation of different structural dimensions in polymeric networks. mdpi.com The presence of water molecules is also crucial, as they frequently co-coordinate to the dysprosium center, further influencing the final hydrated structure. mdpi.com

The high solubility of this compound in polar solvents such as water, ethanol, and DMF facilitates these interactions, allowing the solvent to play an active role in the compound's formation. samaterials.com Conversely, its poor solubility in non-polar solvents limits the synthetic utility of such media. samaterials.com The exclusion or replacement of coordinated solvent molecules can even lead to the breakdown of established polymeric networks, underscoring the integral structural role these molecules play. mdpi.com

The following table summarizes research findings on how different solvents and solvent systems affect the structure of dysprosium(III)-containing complexes.

| Solvent(s) | Precursors | Key Findings | Resulting Compound Type | Reference |

| Methanol (MeOH) | Dy(CF₃SO₃)₃, H₄daps Ligand | Solvent coordinates to Dy(III) center. | Binuclear Complex: Dy₂(H₂daps)₂(MeOH)₄(H₂O)₂₂·0.5MeOH | nih.gov |

| Ethanol (EtOH) | Dy(CF₃SO₃)₃, H₄daps Ligand | Different solvent leads to a change in the ligand-to-metal ratio from 1:1 to 3:2. | Binuclear Complex: [Dy₂(H₂daps)₃(EtOH)₂]·2EtOH·Et₂O | nih.gov |

| n-Propanol (n-PrOH) | Dy(CF₃SO₃)₃, H₄daps Ligand | Results in a mononuclear complex with a 2:1 ligand-to-metal ratio. | Mononuclear Complex: Dy(H₄daps)₂₃·n-PrOH | nih.gov |

| n-Butanol (n-BuOH) | Dy(CF₃SO₃)₃, H₄daps Ligand | Forms a mononuclear complex with a 1:1 ligand-to-metal ratio. | Mononuclear Complex: [Dy(H₄daps)(CF₃SO₃)₃(n-BuOH)]·0.5Et₂O | nih.gov |

| Methanol (MeOH) / Water (H₂O) / N,N-dimethylformamide (DMF) | Dy(NO₃)₃·6H₂O, K₃[Fe(CN)₆] | Water and DMF molecules directly coordinate to the Dy(III) ion, forming an eight-coordinate complex. | Heterobimetallic Complex: [Dy(DMF)₄(H₂O)₃Fe(CN)₆]·H₂O | mdpi.com |

| Water (H₂O) | Dysprosium(III) oxide, Acetic acid | Crystallization from aqueous solutions typically yields the tetrahydrate form. | Hydrated Salt: Dy(CH₃COO)₃·4H₂O | crystalls.info |

Structural Elucidation and Coordination Environment of Dysprosium Iii Acetate Hydrate and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a non-destructive method that yields detailed insights into the internal structure of crystalline materials. carleton.edu By analyzing the diffraction pattern produced when a single crystal is exposed to a monochromatic X-ray beam, researchers can determine fundamental structural parameters such as unit cell dimensions, bond lengths, bond angles, and the precise positions of atoms. carleton.edu This technique is indispensable for characterizing the complex coordination chemistry of lanthanide compounds like dysprosium(III) acetate (B1210297).

The Dysprosium(III) ion (Dy³⁺) exhibits significant flexibility in its coordination number and geometry, largely influenced by the nature of the ligands and crystallization conditions. In many acetate-containing derivatives, the Dy(III) center is eight-coordinated, commonly adopting a twisted square antiprism (SAPR) geometry with D₄d symmetry. nih.govfrontiersin.orgnih.gov This configuration has been observed in various mononuclear and dinuclear complexes. nih.govrsc.org For instance, in the dinuclear complex Dy₂(Lₒₑₜ)₂(OAc)₄, each eight-coordinated Dy(III) ion possesses a twisted square antiprism conformation. frontiersin.org Similarly, a two-dimensional coordination polymer, [Dy(Hm-dobdc)(H₂O)₂]·H₂O, features an octa-coordinated [DyO₈] geometry best described as a twisted square antiprism. nih.gov

However, other coordination numbers and geometries are also prevalent. Coordination numbers of seven and nine are frequently reported. Seven-coordinate Dy(III) complexes can adopt a pentagonal bipyramidal geometry (D₅ₕ), while eight-coordinate environments can also be described as distorted triangular dodecahedrons (D₂d). rsc.org In some Schiff base complexes, Dy(III) centers have been found to be six-coordinate with an octahedral geometry or seven-coordinate with a pentagonal-bipyramidal geometry. nih.gov Notably, in dysprosium(III) acetate tetrahydrate, X-ray data indicate the existence of dimeric species where each metal ion has a coordination number of nine, satisfied by three bidentate acetate groups, two water molecules, and a bridging oxygen atom from an adjacent acetate. researchgate.neticm.edu.pl Dinuclear Schiff base complexes have also been reported where both Dy(III) atoms are nine-coordinate. ruben-group.de

| Coordination Number | Geometry / Polyhedron | Example Complex Type | Reference |

|---|---|---|---|

| 6 | Octahedral | Mononuclear Schiff Base Complex | nih.gov |

| 7 | Pentagonal Bipyramid | Mononuclear Schiff Base & Phosphinoxide Complexes | rsc.orgnih.gov |

| 8 | Twisted Square Antiprism (D₄d) | Dinuclear & Polymeric Acetate Derivatives | nih.govfrontiersin.orgnih.govrsc.org |

| 8 | Distorted Triangular Dodecahedron (D₂d) | Mononuclear Phosphinoxide Complex | rsc.org |

| 9 | - | Dysprosium(III) Acetate Tetrahydrate Dimer | researchgate.neticm.edu.pl |

The acetate ligand (CH₃COO⁻) demonstrates remarkable versatility in its coordination to metal centers, a key factor in the structural diversity of dysprosium(III) acetate complexes. It can act as a simple chelating ligand or, more commonly, as a bridging ligand (μ) connecting two or more metal centers.

Several distinct bridging modes have been identified through single-crystal X-ray analysis. In dinuclear dysprosium complexes, acetate anions have been observed to bridge two Dy(III) ions in both a μ₂:η¹:η¹ (bridging, with one oxygen binding to each metal) and a μ₂:η¹:η² (bridging, with one oxygen binding to one metal and both oxygens binding to the second metal) fashion. nih.govfrontiersin.org In other structures, carboxylate groups from ligands derived from acetate precursors exhibit μ₂-η²:η¹ chelating modes and μ₂-η¹:η¹ modes. nih.gov The simple bidentate chelating mode, where both oxygen atoms of the acetate group coordinate to a single Dy(III) ion, is also a fundamental interaction, as seen in nine-coordinate dimeric species. icm.edu.pl

The bond lengths between the dysprosium(III) ion and the coordinating atoms of its ligands (primarily oxygen and nitrogen) are crucial parameters that provide insight into the strength of the coordination bonds and the nature of the crystal field environment. These distances are precisely determined by single-crystal X-ray diffraction.

In various dysprosium(III) acetate and derivative complexes, Dy-O bond lengths typically fall within the range of approximately 2.28 to 2.56 Å. nih.govfrontiersin.orgnih.govresearchgate.net For example, in a dinuclear acetate-bridged complex, Dy-O bond lengths were found to range from 2.311(2) to 2.537(2) Å. nih.govfrontiersin.org In a one-dimensional cyano-bridged chain complex also containing coordinated water and DMF molecules, the Dy-O bond distances ranged from 2.342(3) to 2.401(3) Å. mdpi.com It has been noted in studies of heavy lanthanide acetates that the Ln-OH₂ bond distance is distinctly shorter than the Ln-OOC bond distance, indicating a stronger interaction with the water molecules. icm.edu.pl Dy-N bond distances are generally longer than Dy-O distances; for instance, a Dy-N bond length of 2.421(3) Å was reported in a cyano-bridged complex, while in another complex featuring a nitrogen-containing ligand, the Dy-N distance was 2.641(2) Å. researchgate.netmdpi.com

| Complex Type | Bond Type | Bond Distance (Å) | Reference |

|---|---|---|---|

| 2D Coordination Polymer | Dy-O | 2.287(3) - 2.495(3) | nih.gov |

| Dinuclear Acetate-Bridged Complex | Dy-O | 2.311(2) - 2.537(2) | nih.govfrontiersin.org |

| Cyano-Bridged Dinuclear Complex | Dy-O | 2.342(3) - 2.401(3) | mdpi.com |

| Dy-N | 2.421(3) | mdpi.com | |

| Dinuclear Benzoate Complex | Dy-O | 2.289(2) - 2.555(2) | researchgate.net |

| Dy-N | 2.641(2) | researchgate.net |

In other complex structures, neutral dinuclear units are connected into a 3D network via hydrogen bonds. mdpi.com The stability of the crystal environment is further enhanced by a variety of other weak interactions, including C-H···O, C-H···π, and van der Waals forces. researchgate.netmdpi.com The analysis of these interactions is crucial for understanding the complete crystal packing and the resulting material properties.

Structural Diversity in Dysprosium(III) Acetate-Containing Complexes

The combination of a flexible coordination geometry for the Dy(III) ion and the versatile binding modes of the acetate ligand and its derivatives leads to remarkable structural diversity. Dysprosium(III) acetate serves as a precursor for a wide array of complexes with varying nuclearity, from simple single-ion units to extended polymeric networks. wikipedia.org

Mononuclear Complexes : These structures feature a single Dy(III) ion as the central metallic core. They are often synthesized using bulky ancillary ligands that prevent the formation of bridges between metal centers. Numerous examples of mononuclear dysprosium complexes have been characterized, showcasing various coordination geometries. rsc.orgrsc.orgnih.gov

Dinuclear and Oligonuclear Complexes : When ligands such as acetate bridge two metal centers, dinuclear complexes are formed. nih.govfrontiersin.org These "dimeric" species are a common structural motif for dysprosium(III) carboxylates, including the simple acetate hydrate (B1144303). icm.edu.plruben-group.deresearchgate.net These dinuclear units can be considered the simplest form of oligonuclear structures, where a discrete, small number of metal ions are linked together.

Polymeric Structures : If the bridging ligands have the capacity to link metal centers in a repeating fashion, coordination polymers can be formed. Dysprosium(III) acetate is a known building block for such materials. wikipedia.org These can exist as one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. For example, a complex has been reported where adjacent Dy(III) ions are linked by carboxylate groups to form 1D chains, which are then further connected into 2D layers. nih.gov Another cyano-bridged complex forms neutral 1D chains in its crystal structure. mdpi.com

Influence of Ancillary Ligands and Counterions on Coordination Sphere and Supramolecular Assembly

The coordination environment of the dysprosium(III) ion is highly flexible and can be precisely manipulated through the introduction of ancillary ligands and the selection of counterions. These components dictate not only the coordination number and geometry of the metal center but also the overarching supramolecular assembly, leading to structures with tailored properties. Lanthanide(III) ions are classified as hard Pearson acids and typically favor coordination with hard oxygen donor ligands; however, the chelate or macrocyclic effect can facilitate stable complex formation with other donor types, such as nitrogen. mdpi.com The size and flexibility of these ancillary ligands, along with the nature of any counterions present, predetermine the final structure. mdpi.com

Several studies exemplify this principle. For instance, the reaction involving a tripodal oxygen ancillary ligand, Na[(η5-C5H5)Co(P(O)(OC2H5)2)3] (NaLOEt), with dysprosium(III) acetate results in the formation of a homodinuclear complex, Dy₂(LOEt)₂(OAc)₄. frontiersin.org In this structure, the two dysprosium(III) ions are bridged by acetate anions in two distinct coordination modes: μ₂:η¹:η¹ and μ₂:η¹:η². Each eight-coordinate Dy(III) ion adopts a twisted square antiprism (SAPR) geometry. frontiersin.org The bulky tripodal ligand occupies three coordination sites, while the bridging acetates complete the coordination sphere, demonstrating how a sophisticated ancillary ligand can orchestrate a specific dinuclear arrangement. frontiersin.org

The introduction of nitrogen-donor macrocycles also profoundly influences the resulting structure. In the complex [DyLᴺ⁶Cl₂]Cl·2H₂O, a flexible hexaazamacrocycle (Lᴺ⁶) and two chloride ions coordinate to the dysprosium center. mdpi.com This results in an octacoordinated N₆Cl₂ environment. The flexibility of the macrocycle allows it to fold significantly, leading to a geometry that is a distorted intermediate between a triangular dodecahedron and a biaugmented trigonal prism. This contrasts sharply with related lanthanide complexes where the same ligand remains nearly planar. mdpi.com This highlights that the final geometry depends on a delicate interplay between the size of the metal ion, the flexibility of the primary ligand, and the identity of the ancillary ligands (in this case, chloride ions). mdpi.com

Multifunctional organic linkers can be used to build extended coordination polymers with unique supramolecular architectures. The hydrothermal synthesis using 4,6-dioxido-1,3-benzenedicarboxylate (H₄m-dobdc) yields a two-dimensional coordination polymer, [Dy(Hm-dobdc)(H₂O)₂]·H₂O. nih.govfrontiersin.org In this compound, the Dy(III) center is eight-coordinate with a [DyO₈] geometry, best described as a twisted square antiprism (D₄d symmetry). nih.govfrontiersin.org The Hm-dobdc³⁻ ligand utilizes its carboxylate and phenoxide groups to bridge multiple Dy(III) centers, forming infinite 2D layers. These layers are further connected into a 3D supramolecular structure via extensive hydrogen bonding involving the coordinated and lattice water molecules. frontiersin.org

Table 1: Influence of Ancillary Ligands on Dy(III) Coordination

| Complex | Ancillary Ligand(s) | Coordination Number | Geometry | Supramolecular Feature |

|---|---|---|---|---|

| Dy₂(LOEt)₂(OAc)₄ frontiersin.org | [(η⁵-C₅H₅)Co(P(O)(OC₂H₅)₂)₃]⁻ | 8 | Twisted Square Antiprism | Dinuclear complex |

| [DyLᴺ⁶Cl₂]Cl·2H₂O mdpi.com | Hexaazamacrocycle (Lᴺ⁶), Cl⁻ | 8 | Distorted Dodecahedron/Trigonal Prism | Mononuclear complex with folded ligand |

| [Dy(Hm-dobdc)(H₂O)₂]·H₂O nih.govfrontiersin.org | 4,6-dioxido-1,3-benzenedicarboxylate | 8 | Twisted Square Antiprism | 2D Coordination Polymer |

| [Dy(DMF)₄(H₂O)₃(μ-CN)Fe(CN)₅·H₂O] mdpi.com | DMF, H₂O, CN⁻ | 8 | Distorted Square Antiprism | 1D Heterometallic Chains |

High-Pressure Crystallographic Studies of Dysprosium(III) Complexes

The application of high pressure provides a powerful tool to probe the stability of crystal structures and induce phase transitions, offering insights into the relationship between a compound's structure and its physical properties. High-pressure single-crystal X-ray diffraction studies on dysprosium(III) complexes reveal pressure-induced changes in coordination geometry and intermolecular interactions.

A notable study investigated an air-stable dysprosium(III) complex with pseudo-D₅h symmetry, where the Dy(III) ion is coordinated to five equatorial water molecules and two axial phosphonic diamide (B1670390) ligands. acs.org Under ambient pressure, this geometry is known to be favorable for single-molecule magnet (SMM) behavior. However, high-pressure diffraction experiments revealed that the complex undergoes two phase transitions between ambient pressure and 3.6 GPa. acs.org These transitions are accompanied by an increasing deviation from the ideal D₅h symmetry. Specifically, the axial O–Dy–O angle decreases, a key parameter that influences the magnetic anisotropy. This structural distortion was directly correlated with changes in the magnetic properties of the complex. acs.org

Table 2: Pressure-Induced Structural Changes in a Pseudo-D₅h Dy(III) Complex

| Pressure | Phenomenon Observed | Structural Impact | Reference |

|---|---|---|---|

| Ambient to 3.6 GPa | Two phase transitions | Increasing deviation from pseudo-D₅h symmetry | acs.org |

| Increasing Pressure | Change in bond angles | Decreasing axial O–Dy–O angle | acs.org |

High-pressure conditions can also be employed to synthesize entirely new materials with novel structures that are inaccessible at ambient pressure. Research into the reaction of dysprosium metal and carbon under extreme conditions demonstrates this principle. Using laser-heated diamond anvil cells at pressures between 19 and 58 GPa and temperatures around 2500 K, novel dysprosium carbides were synthesized. frontiersin.orguni-bayreuth.de In situ single-crystal synchrotron X-ray diffraction identified the formation of Dy₄C₃ and Dy₃C₂, as well as the known Dy₂C₃ phase. frontiersin.org

The crystal structures of these high-pressure phases are unique. Dy₄C₃ adopts an anti-Th₃P₄-type structure, which was previously unknown for lanthanide carbides. uni-bayreuth.de In this structure, the dysprosium atoms coordinate to single carbon atoms. In contrast, the Dy₂C₃ and Dy₃C₂ phases feature carbon dumbbells ([C₂] units) within the dysprosium matrix. frontiersin.orguni-bayreuth.de These studies show that high pressure is a viable synthetic route to enrich the chemistry of rare-earth compounds, creating new phases with distinct coordination environments. frontiersin.org

Table 3: Dysprosium Carbides Synthesized Under High Pressure

| Compound | Synthesis Pressure | Key Structural Feature | Reference |

|---|---|---|---|

| Dy₄C₃ | 19 GPa | Anti-Th₃P₄-type structure; contains single carbon atoms | frontiersin.orguni-bayreuth.de |

| Dy₂C₃ | 19 GPa | Pu₂C₃-type structure; contains [C₂] dumbbells | frontiersin.org |

| Dy₃C₂ | 55 GPa | Contains [C₂] dumbbells | frontiersin.org |

Spectroscopic Characterization and Electronic Structure of Dysprosium Iii Acetate Systems

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a powerful tool for elucidating the coordination environment and bonding characteristics of lanthanide ions. The spectra are characterized by sharp, narrow bands corresponding to transitions within the 4f electron shell.

The absorption spectrum of dysprosium(III) acetate (B1210297) is dominated by transitions originating from the ⁶H₁₅/₂ ground state to various excited J-manifolds of the 4f⁹ configuration. These f-f transitions are formally forbidden by the Laporte rule but gain intensity through mechanisms that involve the mixing of opposite-parity orbitals, facilitated by the ligand field. In a study of dysprosium acetate single crystals, numerous 4f-4f transitions were identified and their intensities quantified. icm.edu.pl The experimental oscillator strengths for several of these transitions are detailed in the table below.

Interactive Data Table: Experimental Oscillator Strengths for Dy(III) Acetate

| Transition (from ⁶H₁₅/₂) | Energy Range (cm⁻¹) | Oscillator Strength (P_exp x 10⁸) |

| ⁶H₁₁/₂ | 7500-8500 | 165.71 |

| ⁶H₉/₂ + ⁶F₁₁/₂ | 8500-9500 | 208.66 |

| ⁶F₉/₂ + ⁶H₇/₂ | 10500-11500 | 100.08 |

| ⁶F₇/₂ + ⁶H₅/₂ | 12000-13000 | 206.88 |

| ⁶F₅/₂ | 13000-13600 | 66.72 |

| ⁶F₃/₂ | 13600-14200 | 17.79 |

Data sourced from Mondry, A., & Bukietyńska, K. (1996). Spectroscopy studies of erbium and dysprosium acetate single crystals. icm.edu.pl

The intensities of the observed 4f-4f transitions can be effectively modeled using the Judd-Ofelt theory. icm.edu.pl This theory parameterizes the influence of the ligand environment on the transition probabilities through three intensity parameters: Ω₂, Ω₄, and Ω₆. These parameters are derived from the experimental oscillator strengths of the absorption bands and provide insight into the nature of the metal-ligand interactions. For dysprosium(III) acetate, the calculated Judd-Ofelt parameters highlight the specific coordination environment created by the acetate and water ligands.

Interactive Data Table: Judd-Ofelt Parameters for Dysprosium(III) Acetate

| Parameter | Value (x 10²⁰ cm²) |

| Ω₂ | 2.51 ± 0.26 |

| Ω₄ | 1.57 ± 0.28 |

| Ω₆ | 1.84 ± 0.21 |

Data sourced from Mondry, A., & Bukietyńska, K. (1996). Spectroscopy studies of erbium and dysprosium acetate single crystals. icm.edu.pl

The Ω₂ parameter is particularly sensitive to the asymmetry of the coordination environment and the covalency of the metal-ligand bonds. The relatively high Ω₂ value for dysprosium acetate, when compared to other dysprosium carboxylates like trichloroacetates, suggests a more asymmetric and covalent environment. icm.edu.pl

Certain 4f-4f transitions, known as hypersensitive transitions, exhibit a strong sensitivity to changes in the coordination sphere of the lanthanide ion. For Dy³⁺, the ⁶H₁₅/₂ → ⁶F₁₁/₂ transition is one such example. In dysprosium(III) acetate, the intensity of these hypersensitive transitions is notably high. icm.edu.pliaea.org This enhancement is attributed to a significant polarization effect of the ligands. icm.edu.pliaea.org Structural studies of heavy lanthanide acetates reveal that the water molecules are bonded more closely to the lanthanide ion than the oxygen atoms from the carboxyl groups. icm.edu.pl This shorter Ln-OH₂ bond distance leads to a stronger polarization of the immediate coordination environment, which in turn enhances the intensity of the hypersensitive transitions and contributes to the larger Ω₂ parameter. icm.edu.pliaea.org

Vibrational Spectroscopy: Infrared (IR) Analysis of Dysprosium(III) Acetate Complexes

Infrared (IR) spectroscopy probes the vibrational modes of the molecules within the complex, providing valuable information about the functional groups and their coordination to the metal center. The IR spectrum of dysprosium(III) acetate hydrate (B1144303) shows characteristic bands for the acetate ligand and the coordinated water molecules.

The coordination of the acetate group to the dysprosium ion can be monitored through the stretching vibrations of the carboxylate group (-CO₂). The separation between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the -CO₂ group is indicative of its coordination mode (e.g., monodentate, bidentate chelating, or bridging). In hydrated lanthanide acetates, the region between 1550-1440 cm⁻¹ is particularly sensitive to the acetate coordination. nih.gov

Other key vibrational modes observed in the spectra of hydrated lanthanide acetates include:

Coordinated Water Bands : A band corresponding to the H-O-H bending vibration of coordinated water molecules is typically observed. nih.gov

CH₃ Vibrations : Rocking vibrations of the methyl (CH₃) group of the acetate ligand appear in the region of approximately 1000-1050 cm⁻¹. nih.gov

Dy-O Vibrations : Vibrations corresponding to the Dysprosium-Oxygen bonds occur at lower frequencies, typically below 600 cm⁻¹.

Luminescence and Emission Spectroscopy

Dysprosium(III) complexes are known for their characteristic luminescence, which typically appears as yellow or white light upon UV excitation. This emission arises from f-f transitions within the Dy³⁺ ion.

The luminescence of Dy³⁺ complexes originates primarily from the ⁴F₉/₂ excited state. mdpi.comrsc.org Following excitation, the ion relaxes non-radiatively to this level, from which it can then decay radiatively to lower-lying electronic states. The emission spectrum is typically dominated by two main transitions:

⁴F₉/₂ → ⁶H₁₅/₂ : This transition, occurring in the blue region of the spectrum (around 460-480 nm), corresponds to the decay to the ground state. mdpi.comrsc.org

⁴F₉/₂ → ⁶H₁₃/₂ : This is a hypersensitive transition and is responsible for the intense yellow-orange emission (around 575 nm). mdpi.comrsc.org

Photophysical Properties: Excited State Lifetimes and Quantum Yields

The photophysical characteristics of dysprosium(III) ions are defined by the properties of their 4f electronic shells. The primary emitting state in most dysprosium(III) complexes is the 4F9/2 level. acs.org The efficiency of this luminescence is highly dependent on the coordination environment, particularly the presence of molecules that can quench the excited state.

The radiative lifetime (τrad) can be calculated from the intrinsic quantum yield and the observed luminescence lifetime (τobs). Studies on various dysprosium complexes have provided insight into these values. For instance, in a series of β-diketonate complexes, the presence of water was the determining factor in their lifetimes.

Table 1: Luminescence Lifetimes and Quantum Yields for Select Dysprosium(III) Complexes

| Complex | Observed Lifetime (τobs) (µs) | Absolute Quantum Yield (QLDy) (%) |

| [Dy(L1)3(H2O)2] | 3.8 | 0.11 |

| [Dy(L2)3(H2O)2] | 4.2 | 0.15 |

| [Dy(L1)3(tppo)2] | 10.5 | 0.32 |

| [Dy(L2)3(tppo)] | 11.2 | 0.35 |

| Data derived from studies on dysprosium β-diketonate complexes, where L1 and L2 are β-diketonate ligands and tppo is triphenylphosphine (B44618) oxide. The first two entries are water-containing complexes, while the latter two are water-free. researchgate.net |

Temperature-Dependent Spectroscopic Investigations

Spectroscopic investigations of dysprosium(III) acetate at different temperatures reveal important details about its electronic structure and local environment. Electronic absorption spectra of single crystals of dysprosium(III) acetate have been recorded at both room temperature and cryogenic temperatures (5 K). icm.edu.pl

At low temperatures, a sharpening of the spectral bands is observed, which allows for a more detailed analysis of the electronic transitions. In lanthanide complexes like dysprosium(III) acetate, the degeneracy of the J-multiplets is lifted by the crystal field, leading to Stark splitting. The observation of Stark splitting in the 5 K spectra of isostructural erbium(III) acetate into J + 1/2 manifolds indicates a consistent environment for each metal ion within the dimeric structure. icm.edu.pl Furthermore, vibronic side bands, which arise from the coupling of electronic transitions with vibrational modes, have been observed in the spectra of lanthanide acetates. icm.edu.pl A recurring side band is noted approximately 25 cm-1 from the main electronic sublevel. icm.edu.pl

Temperature also influences the population of excited states. While luminescence in dysprosium(III) systems primarily originates from the 4F9/2 state, thermal population of the nearby 4I15/2 state can occur, leading to subsequent luminescence from this higher level as temperature increases. acs.org

UV-Visible Spectroscopy and Charge-Transfer Transitions in Dysprosium(III) Systems

The UV-Visible absorption spectrum of dysprosium(III) acetate is characterized by a series of weak and sharp absorption bands throughout the visible and near-infrared regions. icm.edu.pl These bands are due to intraconfigurational 4f-4f electronic transitions, which are formally forbidden by the Laporte selection rule but gain intensity through mechanisms like crystal field mixing of opposite-parity orbitals or vibronic coupling. icm.edu.pliaea.org

The intensities of these 4f-4f transitions can be analyzed using the Judd-Ofelt theory, which parameterizes the intensity of an induced electric dipole transition through a set of three parameters (Ωλ, where λ = 2, 4, 6). icm.edu.pliaea.org For dysprosium(III) acetate, the oscillator strengths of these transitions have been calculated from single-crystal spectra. icm.edu.pl A notable feature of heavy lanthanide acetates, including dysprosium(III) acetate, is the relatively high intensity of certain "hypersensitive" transitions and consequently large Ω2 parameters. icm.edu.pliaea.org This enhancement is suggested to result from a stronger polarization effect, which can be explained by the distinctly shorter bond distance between the lanthanide ion and the oxygen of coordinated water molecules (Ln—OH2) compared to the bond with the carboxylate oxygens (Ln-OOC). icm.edu.pliaea.org

In addition to the sharp f-f transitions, broad and intense absorption bands can appear, typically in the ultraviolet region of the spectrum. These are assigned to charge-transfer (CT) transitions. youtube.com A charge-transfer transition involves the movement of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character (Ligand-to-Metal Charge Transfer, LMCT) or vice versa. youtube.com In dysprosium(III) acetate, an LMCT would involve the transfer of an electron from the acetate ligand to the Dy(III) ion. These transitions are fully allowed and therefore have much higher molar absorptivity than the forbidden f-f transitions. mdpi.com Consequently, the strong absorption from charge-transfer bands can sometimes obscure the weaker 4f-4f transitions in the UV portion of the spectrum. mdpi.com

Theoretical and Computational Investigations of Dysprosium Iii Acetate Systems

Ab Initio Quantum Chemical Calculations

Ab initio (from first principles) quantum chemical calculations are a cornerstone of modern computational chemistry, enabling the study of electronic structures and magnetic properties without prior experimental parameters. For dysprosium(III) complexes, these calculations are particularly valuable for dissecting the complex interplay of the 4f electrons with the ligand field.

Probing Electronic Structure and Magnetic Anisotropy of Dysprosium(III) Ions

The magnetic properties of dysprosium(III) complexes are fundamentally linked to their electronic structure, specifically the behavior of the ground state, which for Dy(III) is ⁶H₁₅/₂. Ab initio calculations are employed to determine the energies and wave functions of the crystal field states that arise from the splitting of this ground state by the ligand environment. This allows for the precise characterization of magnetic anisotropy, a key feature of dysprosium(III) single-molecule magnets (SMMs). researchgate.netresearchgate.netacs.org

A crucial aspect of these calculations is determining the orientation of the magnetic anisotropy axis. An electrostatic model, validated by high-level ab initio calculations, has proven effective in predicting the magnetic anisotropy axis in low-symmetry dysprosium(III) complexes. anu.edu.auresearchgate.net This model relies on the X-ray crystal structure and the principle that the ground state of Dy(III) is a doublet quantized along the anisotropy axis with an angular momentum quantum number of mJ = ±15/2. anu.edu.auresearchgate.net

Calculations for various Dy(III) complexes reveal that the ground state wave functions often show a dominant contribution from the |±15/2> state, which is indicative of significant uniaxial magnetic anisotropy. researchgate.net For example, in certain Dy(III) β-diketonate complexes, the calculated effective g-tensor components (g_z) for the ground state are close to the Ising-limit value of 20, confirming strong axial anisotropy. researchgate.net

| Complex Family | Ground State Wave Function | Calculated g_z Value | Reference |

| Dy(III) β-Diketonates | 87-93% |±15/2> | 19.1 - 19.4 | researchgate.net |

| Dinuclear Dy(III) Complexes | - | ~13.9 - 20 | researchgate.net |

Interpretation and Rationalization of Observed Magnetic Behavior

Ab initio calculations are instrumental in explaining the experimentally observed magnetic behavior of dysprosium(III) compounds, such as their performance as SMMs. rsc.org By computing the energy levels of the crystal field states, researchers can affirm the effective spin-reversal barrier (U_eff) determined from magnetic measurements. acs.org

These computational methods can elucidate complex magnetic relaxation pathways. In some dinuclear dysprosium(III) complexes, calculations have helped to understand multiple relaxation processes, including quantum tunneling of magnetization (QTM). rsc.org The sharp decrease in relaxation time at zero field, a hallmark of QTM, can be rationalized by analyzing the calculated energy states and their interactions. kit.edu

Ligand Field Theory Applications

Ligand Field Theory (LFT) extends crystal field theory by considering the covalent character of metal-ligand bonds, offering a framework to describe the electronic structure of coordination complexes. It is particularly useful for interpreting the splitting of the f-orbitals in lanthanide ions like dysprosium(III) due to the electrostatic field created by the surrounding ligands. uri.edu

Crystal Field Splitting of Dysprosium(III) Ground States

The interaction between the Dy(III) ion and the ligands, such as acetate (B1210297), lifts the degeneracy of the ⁶H₁₅/₂ ground state, splitting it into a series of Stark sublevels. acs.orgresearchgate.net The pattern and energy of this splitting are dictated by the symmetry and strength of the ligand field. In a dysprosium(III) complex featuring a tripodal N₇ ligand and a bidentate acetate ion, the Dy(III) ion is in a nonacoordinated, capped-square-antiprismatic geometry. acs.orgresearchgate.net The magnetic data for this complex were analyzed using a spin Hamiltonian that explicitly includes the crystal field effect on the Dy(III) ion. acs.orgresearchgate.net This analysis allows for the evaluation of the Stark splitting of the ⁶H₁₅/₂ ground state. acs.orgresearchgate.net The resulting energy diagram patterns indicate an easy-axis (Ising-type) anisotropy. acs.orgresearchgate.net

The magnitude of the crystal field splitting (denoted as Δo for octahedral fields) is a critical parameter. libretexts.org Ligands are classified based on their ability to cause splitting, as detailed in the spectrochemical series. libretexts.org The geometry of the coordination sphere—such as octahedral, tetrahedral, or square planar—profoundly influences the splitting pattern. libretexts.orgweebly.com For dysprosium complexes, the low symmetry of the coordination environment often leads to a complete lifting of the degeneracy of the ground state manifold.

Correlation with Magnetic and Spectroscopic Anisotropy

The crystal field splitting of the ground state is directly correlated with the observed magnetic and spectroscopic properties. The energy separation between the ground and first excited Stark sublevels, determined from the analysis of magnetic data, dictates the nature of the magnetic anisotropy. acs.orgresearchgate.net An energy diagram showing a well-isolated ground doublet with a large energy gap to the next state is characteristic of a system with strong Ising-type anisotropy, which is a prerequisite for SMM behavior. acs.orgresearchgate.net

There is a strong connection between the crystal field splitting observed in magnetic analyses and the fine structure seen in luminescence spectra. For dysprosium complexes, the emission spectrum often displays sharp bands corresponding to f-f transitions. The fine structure observed in the ⁶F₉/₂ → ⁶H₁₅/₂ transition can be directly related to the energy diagram of the ground state Stark levels derived from magnetic measurements. acs.org This magneto-optical correlation provides a powerful method for cross-validating the electronic structure determined by different experimental techniques.

Developing magneto-structural correlations is crucial for designing better SMMs. chemrxiv.org Studies on families of Dy(III) complexes have shown that properties like the energy barrier for magnetization reversal (U_eff) can be directly correlated with structural parameters, such as the geometry of the coordination polyhedron. chemrxiv.orgmdpi.com

Semi-Empirical Methods: Sparkle/PM3 Parameters for Dysprosium(III) Complexes

Semi-empirical quantum chemical methods offer a computationally less expensive alternative to ab initio calculations, making them suitable for modeling large molecular systems. The Sparkle model, implemented within methods like PM3 (Parametrized Model 3), has been specifically developed to calculate the geometries of lanthanide complexes with high accuracy. researchgate.netresearchgate.net

The Sparkle/PM3 model for dysprosium(III) was parameterized using a set of 15 high-quality crystallographic structures of Dy(III) complexes with various representative ligands containing oxygen and nitrogen coordinating atoms. researchgate.netresearchgate.net The accuracy of the model is assessed by the unsigned mean error (UME) between the calculated and experimentally determined interatomic distances between the Dy(III) ion and the atoms in the first coordination sphere. researchgate.netresearchgate.net

The performance of the Sparkle/PM3 model for Dy(III) is comparable to that of the earlier Sparkle/AM1 model and even to more computationally demanding ab initio effective core potential calculations. researchgate.netresearchgate.net This level of accuracy makes it a useful tool for designing new luminescent complexes and other functional materials. researchgate.net The development of Sparkle parameters has been extended to other semi-empirical models like PM6 and PM7, providing a suite of tools for the computational study of lanthanide complexes. sparkle.pro.brnih.gov

| Model | Unsigned Mean Error (Å) for Dy(III) | Reference |

| Sparkle/PM3 | 0.072 | researchgate.netresearchgate.net |

| Sparkle/AM1 | 0.066 - 0.07 | researchgate.netresearchgate.net |

Computational Modeling of Coordination Environments and Intramolecular Magnetic Interactions

Theoretical and computational investigations are crucial for understanding the intricate relationship between the coordination environment of the dysprosium(III) ion and the resulting intramolecular magnetic interactions in acetate-containing systems. These studies primarily employ high-level ab initio quantum chemistry methods to model the electronic structure and magnetic properties that are difficult to explore solely through experimental means.

The primary computational approach for dysprosium(III) complexes is the Complete Active Space Self-Consistent Field (CASSCF) method. This multireference method is essential for correctly describing the electronic states of lanthanide ions, which have multiple, nearly degenerate 4f orbitals. In these calculations, the active space typically includes the 4f orbitals and the electrons within them (e.g., CAS(9 in 7) for the 4f⁹ configuration of Dy³⁺).

Due to the significant spin-orbit coupling (SOC) in lanthanides, the CASSCF calculations are almost always followed by methods that incorporate this effect, such as the Restricted Active Space State Interaction (RASSI-SO) procedure. This step is critical as it mixes the calculated spin states, providing a more accurate description of the ground and excited electronic states (Kramers doublets for Dy³⁺) and allowing for the calculation of magnetic properties. In some cases, second-order multiconfigurational perturbation theory (CASPT2) is used to account for dynamic electron correlation, though this is computationally expensive for dysprosium systems.

Computational modeling of dysprosium(III) acetate and related complexes reveals detailed insights into their coordination geometries. Structural analyses are often compared with computational results, showing that the Dy³⁺ ion typically exhibits high coordination numbers. A common geometry found in acetate-bridged dysprosium complexes is the twisted square antiprism (SAPR). For instance, in certain dinuclear complexes, acetate anions bridge two Dy³⁺ ions, with each metal center adopting this twisted SAPR conformation. Other modeled coordination environments for dysprosium ions include distorted geometries like the spherical tricapped trigonal prism and the spherical capped square antiprism.

A key focus of computational studies is to elucidate the nature of intramolecular magnetic interactions. For acetate-bridged dinuclear dysprosium(III) complexes, static magnetic measurements often indicate the presence of weak intramolecular ferromagnetic interactions between the dysprosium(III) centers. Computational models help to rationalize these experimental findings by calculating the exchange interaction parameters.

Furthermore, these theoretical methods are instrumental in determining the magnetic anisotropy of the Dy³⁺ ion, which is a defining feature of its single-molecule magnet (SMM) behavior. The calculations can predict the orientation of the magnetic anisotropy axis for the ground Kramers doublet. For example, in a centrosymmetric dinuclear dysprosium complex, the two magnetic axes were found to be parallel to each other. The angle between the magnetic axis of a Dy³⁺ ion and the vector connecting the two dysprosium ions has been calculated to be as high as 86.6°.

The relationship between the coordination geometry and the magnetic axis is a critical aspect explored through modeling. The magnetic axis of a Dy³⁺ ion has been shown to align along the shortest Dy-O bond within the coordination polyhedron. This highlights how subtle changes in the ligand field, dictated by the arrangement and nature of the coordinating atoms, can profoundly influence the magnetic properties.

Ab initio calculations provide quantitative data that can be compared with experimental measurements. This includes temperature-dependent magnetic susceptibility (χMT) and g-tensor values for the lowest Kramers doublets. The calculated g-tensors reveal the nature of the magnetic anisotropy; for a highly anisotropic system, the g-tensor will have one very large component (g_z) and two very small components (g_x, g_y).

| Parameter | Computational Method | Finding | Reference |

| Electronic Structure | CASSCF/RASSI-SO | Essential for describing ligand field states and spin-orbit coupling effects in Dy³⁺. | |

| Coordination Geometry | X-ray Diffraction & DFT | Common geometries include twisted square antiprism (SAPR) and tricapped trigonal prism. | |

| Magnetic Interaction | Static Magnetic Measurements & Ab Initio Calculations | Weak intramolecular ferromagnetic interactions are often observed in acetate-bridged Dy³⁺ dimers. | |

| Magnetic Anisotropy | CASSCF | The main magnetic axis can be calculated and correlated with specific structural features, like the shortest Dy-O bond. |

These computational investigations are vital for interpreting complex magnetic data and for providing a predictive framework to design new dysprosium(III) acetate-based materials with tailored magnetic properties. By understanding the magneto-structural correlations at a theoretical level, researchers can better strategize the synthesis of novel single-molecule magnets.

Advanced Materials Applications and Functional Properties Derived from Dysprosium Iii Acetate Hydrate Precursors

Precursors for Molecular Magnetic Materials

The dysprosium(III) ion (Dy³⁺) is of paramount interest in molecular magnetism due to its large magnetic anisotropy, which arises from its specific electronic configuration. researchgate.net This intrinsic property makes it a primary candidate for the construction of high-performance molecular magnets.

Dysprosium(III) acetate (B1210297) hydrate (B1144303) is a key starting material in the synthesis of Single-Molecule Magnets (SMMs) and Single-Ion Magnets (SIMs). wikipedia.org SMMs and SIMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature, essentially behaving as tiny magnets. mdpi.com The trivalent Dy³⁺ ion has become the most widely utilized ion in the synthesis of these molecular magnets due to the high anisotropy of its spin-orbit coupled ground state. researchgate.net

In a typical synthesis, the acetate ligands in dysprosium(III) acetate hydrate are substituted by more complex organic ligands, such as β-diketonates or Schiff bases. researchgate.netrsc.org This process allows chemists to precisely control the coordination environment around the Dy³⁺ ion, which is crucial for maximizing the magnetic anisotropy and the energy barrier to magnetization reversal (Ueff). researchgate.netnih.gov For instance, reacting dysprosium salts with different anions and tailored organic ligands can lead to the assembly of diverse polynuclear cluster complexes, such as Dy₄ or Dy₆ clusters, each exhibiting distinct SMM properties. rsc.org The design of the crystal field around the dysprosium ion is a key strategy for improving the performance of these magnets, with significant progress made in raising their operational temperatures. bohrium.com

Table 1: Examples of Dysprosium-Based Molecular Magnets and Key Properties

| Complex Type | Key Feature | Significance in SMM/SIM Research | Reference |

|---|---|---|---|

| Dysprosocenium Cations | Pseudo-axial geometry with no equatorial ligands. | Exhibit very large effective energy barriers (Ueff) and magnetic hysteresis at high temperatures (up to 80 K). | nih.gov |

| Thiocyanate-Bridged Dy(III) Framework | A 3D framework where Dy(III) ions are linked by thiocyanate (B1210189) ligands. | Demonstrates that SIM behavior can be engineered into extended network structures, not just discrete molecules. | mdpi.com |

| Dy(β-diketonate)₃ Complexes | Use of large aromatic co-ligands (e.g., dppz). | Showed a significant enhancement of the anisotropy barrier compared to simpler adducts. | researchgate.net |

| Anion-Dependent Dy Clusters (Dy₄, Dy₆) | The choice of the initial salt's anion (e.g., nitrate (B79036) vs. chloride) dictates the final cluster structure. | Highlights the critical role of the precursor in determining the structure and magnetic properties of the final product. | rsc.org |

Beyond the molecular scale, dysprosium is a critical element for enhancing the performance of the strongest class of permanent magnets, neodymium-iron-boron (NdFeB) magnets. aps.org These magnets are essential for high-performance motors in electric vehicles and wind turbines, but their coercivity (resistance to demagnetization) decreases significantly at elevated temperatures. aps.org

This compound can be used as a precursor in the grain boundary diffusion process (GBDP) to introduce dysprosium into sintered NdFeB magnets. samaterials.com In this process, a dysprosium-containing compound is applied to the surface of the magnet, which is then heated. This allows dysprosium atoms to diffuse along the grain boundaries and form Dy-rich shells around the Nd₂Fe₁₄B grains. aps.orgfrontiersin.org This targeted placement of dysprosium enhances coercivity and thermal stability through two primary mechanisms:

Increased Magnetocrystalline Anisotropy: Dy atoms substitute Nd atoms in the Nd₂Fe₁₄B crystal lattice, particularly near the surface of the grains. The resulting (Nd,Dy)₂Fe₁₄B phase has a significantly higher magnetocrystalline anisotropy field, which is more resistant to thermal degradation than the pure Nd₂Fe₁₄B phase. aps.org

Antiferromagnetic Coupling: The magnetic moments of the dysprosium atoms couple antiferromagnetically with the iron moments. This interaction increases the stability of the surface regions of the magnet grains against magnetization reversal, which is a key factor in boosting coercivity. aps.org

The use of dysprosium via this diffusion method is highly effective for improving the magnetic properties and thermal stability of NdFeB magnets. frontiersin.org

Table 2: Effect of Dysprosium Grain Boundary Diffusion on NdFeB Magnet Properties

| Property | Description | Effect of Dysprosium Addition | Reference |

|---|---|---|---|

| Coercivity (Hcj) | The magnet's resistance to an external magnetic field without becoming demagnetized. | Significantly increased. | frontiersin.org |

| Temperature Stability (β) | The rate at which coercivity changes with temperature. A less negative value indicates better stability. | Improved (absolute value of β decreases). | frontiersin.org |

| Remanence (Br) | The strength of the magnetic field produced by the magnet after it is magnetized. | Slight or no decrease, especially with optimized diffusion processes. | aps.org |

Catalytic Applications

Dysprosium compounds, often prepared from precursors like the acetate hydrate, are finding increasing use in the field of catalysis.

This compound is an excellent precursor for the synthesis of dysprosium(III) oxide (Dy₂O₃), a catalytically active material. samaterials.com The conversion is typically achieved through thermal decomposition (calcination), where the acetate hydrate is heated in the air. nanochemres.org This process first drives off the water of hydration, followed by the decomposition of the acetate ligands, leaving behind fine particles of dysprosium oxide. samaterials.comwikipedia.org The controlled nature of this decomposition makes it a versatile method for producing high-purity Dy₂O₃ with specific morphologies, such as micro- or nano-scale particles, which is advantageous for catalytic applications. americanelements.comnanochemres.org

Catalysts based on dysprosium oxide are effective in several important chemical transformations. samaterials.com For example, dysprosium-based metal-organic frameworks (MOFs), which can be synthesized from dysprosium precursors, have been shown to act as effective heterogeneous Lewis acid catalysts. nanochemres.org One notable application is the selective oxidation of sulfides to sulfoxides, where the dysprosium-based catalyst facilitates the reaction quantitatively while remaining structurally intact. nanochemres.org

Furthermore, dysprosium oxide-based catalysts are utilized in methane (B114726) reforming reactions, such as the dry reforming of methane (DRM), which converts methane and carbon dioxide into syngas (a mixture of hydrogen and carbon monoxide). samaterials.comnih.gov The unique electronic and structural properties of the rare-earth oxide contribute to the catalytic activity and stability required for these high-temperature processes.

Luminescent Materials Development

The dysprosium(III) ion possesses unique photoluminescent properties, characterized by sharp emission bands in the visible spectrum, most notably a strong yellow emission. This compound serves as a convenient and high-purity source of Dy³⁺ ions for the development of advanced luminescent materials. samaterials.comfuncmater.com

The acetate is used as a precursor to introduce, or "dope," Dy³⁺ ions into a host material matrix, such as glass, crystals, or other ceramics. funcmater.com The solubility and controlled decomposition of the acetate ensure a uniform distribution of the dysprosium activators within the host material. samaterials.com These Dy³⁺-doped materials have specialized applications in solid-state lighting and display technologies. For example, they are used as phosphor materials where the Dy³⁺ ions act as the luminescent centers (activators) in white light-emitting diodes (LEDs) and other display technologies. samaterials.com Additionally, dysprosium's properties are harnessed in the manufacturing of laser materials and commercial lighting. funcmater.com

Table 3: Luminescent Applications of Dysprosium-Doped Materials

| Application Area | Role of Dy³⁺ Ion | Significance | Reference |

|---|---|---|---|

| Phosphors for LEDs | Activator ion, providing characteristic yellow emission. | Contributes to the generation of white light by combining its emission with other colors. | samaterials.com |

| Lasers | Active medium in certain solid-state lasers. | Enables light amplification at specific wavelengths. | funcmater.com |

| Commercial Lighting | Component in high-intensity discharge lamps. | Improves the color rendering and efficiency of the light source. | funcmater.com |

| Dosimeters | Used in materials for measuring ionizing radiation. | Its compounds are highly susceptible to magnetization and can be used in data-storage applications as well. | funcmater.com |

Dysprosium(III) as Activators in Phosphor Materials for LEDs and Display Technologies

Dysprosium(III) (Dy³⁺) ions are highly effective activators in phosphor materials, which are crucial components in white light-emitting diodes (w-LEDs) and advanced display technologies. spiedigitallibrary.orgnih.gov When incorporated into a host crystal lattice, Dy³⁺ ions act as luminescent centers that, upon excitation, emit light at specific wavelengths. rsc.org The unique electronic structure of Dy³⁺ allows for characteristic emissions in the blue and yellow regions of the visible spectrum, which combine to produce white light. spiedigitallibrary.orgnih.gov

The primary luminescent transitions of Dy³⁺ are the ⁴F₉/₂ → ⁶H₁₅/₂ transition, which yields blue light (around 480-490 nm), and the ⁴F₉/₂ → ⁶H₁₃/₂ transition, responsible for yellow light (around 575-580 nm). spiedigitallibrary.orgrsc.org The intensity ratio of the blue to yellow emission can be tuned by adjusting the concentration of the Dy³⁺ activator and the nature of the host material, allowing for the generation of white light with different color temperatures, from cool to warm white. spiedigitallibrary.orgspiedigitallibrary.org

Research has focused on various host materials for Dy³⁺ doping, each selected to optimize the luminescent properties of the resulting phosphor. The synthesis of these phosphors often begins with precursor compounds like this compound, which are then incorporated into the host matrix through methods such as solid-state reactions. rsc.org The choice of host material is critical as it influences the crystal field around the Dy³⁺ ion, which in turn affects the emission spectrum and efficiency. researchgate.net For instance, tungstate-based phosphors activated with Dy³⁺ have been shown to be suitable for w-LED applications. spiedigitallibrary.orgspiedigitallibrary.org Similarly, Dy³⁺-doped potassium calcium silicate (B1173343) phosphors are considered promising candidates for n-UV based w-LEDs. researchgate.net

Interactive Data Table: Luminescent Properties of Dy³⁺-Doped Phosphor Materials

| Host Material | Excitation Wavelength (nm) | Major Emission Peaks (nm) and Transitions | CIE Chromaticity Coordinates (x, y) | Correlated Color Temperature (CCT) (K) |

| Tungstate Phosphor | 360 | 490 (Blue, ⁴F₉/₂ → ⁶H₁₅/₂), 580 (Yellow, ⁴F₉/₂ → ⁶H₁₃/₂) | (0.33046, 0.37422) | 5580 |

| Na₃Ba₂LaNb₁₀O₃₀ | 387 | 481 (Blue, ⁴F₉/₂ → ⁶H₁₅/₂), 575 (Yellow, ⁴F₉/₂ → ⁶H₁₃/₂), 666 (Red) | Not Specified | Not Specified |

| Ca₃WO₆ | 353 | ~485 (Blue, ⁴F₉/₂ → ⁶H₁₅/₂), ~576 (Yellow, ⁴F₉/₂ → ⁶H₁₃/₂) | Not Specified | Not Specified |

| Ca₉La(PO₄)₇ | 350 | 481 (Blue), 573 (Yellow) | (~0.313, ~0.329) | Not Specified |

Fabrication of High-Purity Dysprosium Oxide (Dy₂O₃) from Thermal Decomposition

High-purity dysprosium oxide (Dy₂O₃) is a critical material in various technological applications, and its fabrication can be achieved through the thermal decomposition of this compound. researcher.life This method provides a reliable route to produce the oxide with controlled properties. The process involves heating the hydrated acetate precursor through a series of well-defined stages, which can be monitored using thermoanalytical techniques. researchgate.net

The thermal decomposition of this compound typically proceeds in three main steps:

Dehydration: The initial heating stage involves the removal of water molecules from the hydrate. This process occurs in steps at temperatures around 393 K and 450 K. researchgate.net

Decomposition to Oxycarbonate: As the temperature is further increased, the anhydrous dysprosium acetate decomposes. This step, occurring in the range of 653–693 K, leads to the formation of an intermediate compound, dysprosium oxycarbonate (Dy₂O₂CO₃), along with the release of volatile products. researchgate.net The formation of an oxycarbonate intermediate is a common feature in the thermal decomposition of rare earth acetates and propionates. researchgate.net

Formation of Dysprosium Oxide: The final stage of decomposition takes place at higher temperatures, typically between 873 K and 933 K. In this step, the dysprosium oxycarbonate breaks down to form the final product, high-purity dysprosium oxide (Dy₂O₃), with the release of carbon dioxide. researchgate.net

The use of this compound as a precursor allows for the synthesis of dysprosium oxide nanoparticles, with the thermal events during the heat treatment being crucial in controlling the final product's characteristics. researchgate.net

Interactive Data Table: Thermal Decomposition Stages of this compound

| Decomposition Stage | Temperature Range (K) | Process Description |

| Dehydration | ~393 - 450 | Loss of water molecules to form anhydrous dysprosium acetate. researchgate.net |

| Decomposition of Anhydrous Acetate | 653 - 693 | Formation of dysprosium oxycarbonate (Dy₂O₂CO₃) and volatile byproducts. researchgate.net |

| Decomposition of Oxycarbonate to Oxide | 873 - 933 | Formation of the final product, dysprosium oxide (Dy₂O₃), and release of CO₂. researchgate.net |

Applications in Solar Energy Technologies utilizing Acetate Precursors

The use of acetate-based precursors is a significant area of research in the development of advanced solar energy technologies, particularly in the fabrication of perovskite solar cells. rsc.orgmercomindia.com While direct, extensive research on this compound in this specific application is emerging, the role of metal acetate precursors, in general, provides a strong indication of its potential.

Lead acetate has been successfully used as a precursor to create high-quality formamidinium-caesium perovskite solar cells, which have demonstrated power conversion efficiencies of up to 21%. rsc.orgmercomindia.com This approach is considered a promising alternative to using lead halide precursors, as it can lead to the formation of smoother thin films with fewer defects. mercomindia.com The use of acetate precursors can also facilitate a faster and more controlled crystallization process of the perovskite material. rsc.org

In a related context, dysprosium as a dopant has been shown to enhance the performance of components within solar cells. For instance, doping the indium oxide nanotube photoanodes of dye-sensitized solar cells with dysprosium ions has been found to improve device performance. nih.gov Furthermore, doping titanium dioxide nanoparticles with dysprosium can alter their optical properties, which is relevant for applications in solar cells. researchgate.net The use of rare-earth doping, including with dysprosium, has also been explored to enhance the electrochemical performance of materials like cobalt oxide for energy storage applications such as supercapacitors, which are often integrated with solar energy systems. acs.org

Given the established benefits of acetate precursors in fabricating high-performance perovskite solar cells and the known advantages of dysprosium doping in improving the efficiency of solar cell components, the use of this compound as a precursor for creating dysprosium-doped functional layers in solar cells represents a promising area for future research.

Interactive Data Table: Research Findings on Acetate Precursors and Dysprosium Doping in Solar Technologies

| Research Focus | Key Finding | Relevance to Solar Energy |

| Lead Acetate as a Precursor for Perovskite Solar Cells | Enables fabrication of high-quality perovskite films with high efficiency (up to 21%) and improved thermal stability. rsc.orgmercomindia.com | Offers a pathway to produce more durable and efficient perovskite solar cells, potentially at an industrial scale. mercomindia.com |

| Dysprosium Doping in Dye-Sensitized Solar Cells (DSSCs) | Doping of In₂O₃ nanotube photoanodes with Dy³⁺ ions leads to improved performance of the DSSCs. nih.gov | Demonstrates that dysprosium can be used to enhance the efficiency of key components in certain types of solar cells. |

| Dysprosium Doping in Materials for Energy Storage | Doping cobalt oxide with dysprosium improves its properties for use in supercapacitors. acs.org | Relevant for the development of integrated solar energy and storage systems. |

Comparative Studies with Other Lanthanide Acetate Systems

Structural and Spectroscopic Analogies across the Lanthanide Series

Across the lanthanide series, acetate (B1210297) complexes exhibit significant structural similarities. Many lanthanide acetate hydrates are isostructural, meaning they possess the same crystal structure. For instance, a comprehensive crystallographic study of lanthanide(III) chloride hydrates revealed that early lanthanides form dimeric complexes, while heavier lanthanides form monomeric units. nih.gov This trend of changing structure and coordination number across the series is a recurring theme in lanthanide chemistry. nih.govnih.gov